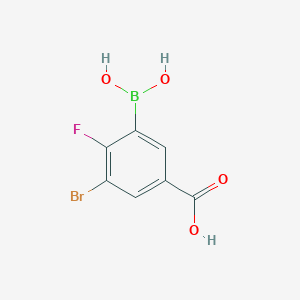

2-Fluoro-3-bromo-5-carboxyphenylboronic acid

Descripción general

Descripción

2-Fluoro-3-bromo-5-carboxyphenylboronic acid is a boronic acid derivative with the molecular formula C7H5BBrFO4. This compound is notable for its applications in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions.

Métodos De Preparación

The synthesis of 2-Fluoro-3-bromo-5-carboxyphenylboronic acid typically involves the borylation of the corresponding halogenated aromatic compounds. One common method is the palladium-catalyzed borylation of 2-fluoro-3-bromo-5-carboxybenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2 .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Análisis De Reacciones Químicas

2-Fluoro-3-bromo-5-carboxyphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 2-Fluoro-3-bromo-5-carboxyphenylboronic acid is in the development of anticancer agents. Boronic acids are known to inhibit proteasomes, which play a crucial role in regulating protein degradation. Research indicates that compounds containing boronic acid moieties can selectively target cancer cells, leading to apoptosis. For instance, studies have shown that derivatives of this compound exhibit promising activity against various cancer cell lines, including breast and prostate cancer cells .

Enzyme Inhibition

The compound also serves as an inhibitor for certain enzymes, particularly serine proteases. The incorporation of fluorine and bromine atoms enhances the binding affinity of the compound to the active sites of these enzymes. This characteristic is beneficial in designing drugs that require precise targeting to minimize side effects associated with non-specific inhibition .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block. Its functional groups allow for further derivatization, making it suitable for synthesizing more complex organic molecules. For example, it can be utilized in Suzuki-Miyaura cross-coupling reactions to create biaryl compounds that are essential in pharmaceuticals and agrochemicals .

Synthesis of Fluorinated Compounds

The presence of fluorine in the structure enhances the lipophilicity and metabolic stability of the resulting compounds. This property is particularly advantageous in drug development, where fluorinated compounds often exhibit improved pharmacokinetic profiles .

Materials Science

Photoluminescent Materials

Recent studies have explored the use of this compound in developing photoluminescent materials. The compound can be incorporated into polymer matrices to create materials with specific light-emitting properties. These materials have potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Catalysts for Chemical Reactions

The compound has shown promise as a catalyst or catalyst precursor in various chemical reactions, particularly those involving carbon-carbon bond formation. Its unique electronic properties contribute to enhancing reaction rates and selectivity, making it a valuable component in synthetic methodologies .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Fluoro-3-bromo-5-carboxyphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid, and finally reductive elimination to form the coupled product . The boronic acid group interacts with molecular targets through covalent bonding, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar compounds to 2-Fluoro-3-bromo-5-carboxyphenylboronic acid include:

3-Fluorophenylboronic acid: This compound lacks the bromine and carboxylic acid groups, making it less versatile in certain reactions.

4-Fluorophenylboronic acid: Similar to 3-fluorophenylboronic acid but with the fluorine atom in a different position, affecting its reactivity and applications.

3-Bromo-5-fluorophenylboronic acid: This compound is similar but lacks the carboxylic acid group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and beyond .

Actividad Biológica

2-Fluoro-3-bromo-5-carboxyphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring both fluorine and bromine substituents, may influence its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : CHBBrFO

- Molecular Weight : 307.73 g/mol

- CAS Number : 1452575-84-6

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with diols, a characteristic feature of boronic acids. This property allows it to interact with various biomolecules, including enzymes and receptors, potentially modulating their activity.

Antimicrobial Activity

Recent studies have demonstrated that boronic acids can exhibit significant antimicrobial properties. For instance, the antimicrobial efficacy of structurally similar phenylboronic acids has been explored, revealing moderate activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 100 µg/ml |

| Aspergillus niger | 100 µg/ml |

| Escherichia coli | 50 µg/ml |

| Bacillus cereus | 25 µg/ml |

These findings suggest that compounds like this compound may share similar antimicrobial mechanisms, potentially inhibiting cell wall synthesis or disrupting metabolic pathways in microorganisms .

Anticancer Activity

The potential anticancer properties of boronic acids have also been investigated. For example, studies on related compounds have shown that they can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and T-24 (bladder cancer), by interfering with critical cell cycle processes:

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | TBD | Induces apoptosis |

| Doxorubicin (Control) | 10 | Induces apoptosis |

Further research is needed to establish the specific IC50 values for this compound against various cancer cell lines .

Case Studies

-

In Vitro Studies on Antimicrobial Activity :

A study evaluated the antimicrobial effects of several phenylboronic acids, including derivatives of this compound. The results indicated that these compounds could effectively inhibit the growth of both fungal and bacterial strains at varying concentrations. The mechanism was hypothesized to involve the formation of boronate esters with cellular diols, thereby disrupting essential cellular functions. -

Evaluation of Anticancer Properties :

In a recent investigation, compounds related to this compound were tested for their ability to induce apoptosis in MCF-7 cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, demonstrating that certain derivatives could significantly increase apoptotic cell death compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-fluoro-3-bromo-5-carboxyphenylboronic acid?

- Methodology : The synthesis typically involves sequential functionalization of a phenylboronic acid precursor. For halogenation, bromine can be introduced via electrophilic substitution using Br₂/FeBr₃, while fluorine is added via diazotization followed by Balz-Schiemann reaction . The carboxylic acid group may be introduced via oxidation of a methyl or formyl substituent using KMnO₄ or RuO₄ under acidic conditions . Key parameters include temperature control (<0°C for fluorination) and inert atmosphere (N₂/Ar) to prevent boronic acid degradation .

Q. How should researchers characterize this compound to confirm purity and structure?

- Methodology :

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) will show distinct peaks for aromatic protons (δ 7.5–8.5 ppm), with splitting patterns reflecting adjacent substituents. ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorine presence .

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient; ESI-MS in negative mode ([M-H]⁻) for molecular ion verification .

- FTIR : B-O stretching (~1350 cm⁻¹) and carboxylic acid O-H (~2500–3000 cm⁻¹) bands validate functional groups .

Q. What solvents and conditions maximize stability during storage?

- Methodology : Store at 0–4°C in anhydrous DMSO or THF under inert gas. Avoid protic solvents (e.g., water, alcohols) to minimize protodeboronation. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How do electron-withdrawing groups (F, Br, COOH) influence Suzuki-Miyaura coupling efficiency?

- Methodology : The trifunctional substituents reduce boronic acid reactivity due to electron withdrawal, necessitating optimized conditions:

- Catalyst : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered systems.

- Base : Cs₂CO₃ (2 equiv.) in THF/H₂O (3:1) at 80°C improves turnover .

- Additives : 4Å molecular sieves mitigate hydrolysis . Monitor competing protodeboronation via ¹¹B NMR (δ 28–32 ppm for boroxines) .

Q. What strategies mitigate competing side reactions during functionalization (e.g., bromine displacement, esterification)?

- Methodology :

- Protection of COOH : Use tert-butyl or methyl esters (DCC/DMAP coupling) to prevent unwanted acid-base interactions during coupling .

- Selective Bromine Retention : Employ mild bases (K₂CO₃ instead of NaOH) to avoid nucleophilic displacement of Br .

- Kinetic Control : Lower reaction temperatures (0–25°C) and shorter reaction times minimize side products .

Q. How can computational modeling predict regioselectivity in further derivatization?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to assess:

- Electrophilic Aromatic Substitution (EAS) : Carboxylic acid directs meta-substitution; fluorine and bromine alter charge density (Mulliken charges) at ortho/para positions .

- Steric Maps : Visualize accessibility of the boronic acid group using molecular surface analysis (e.g., PyMOL) .

Q. Data Contradiction Analysis

Q. Why do reported yields for Suzuki coupling vary across studies (30–85%)?

- Resolution : Discrepancies arise from:

- Substrate Ratios : Excess aryl halide (1.5–2.0 equiv.) improves yields in sterically hindered systems .

- Oxygen Sensitivity : Trace O₂ in solvents deactivates Pd catalysts; degas solvents via freeze-pump-thaw cycles .

- Byproduct Identification : Use LC-MS to detect boronic acid dimers or trimerization products .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing bioactive molecules or MOFs?

- Methodology :

Propiedades

IUPAC Name |

3-borono-5-bromo-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrFO4/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJDZRABMGZXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)Br)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.